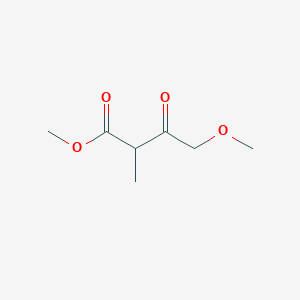

Methyl 4-methoxy-2-methylacetoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-methoxy-2-methylacetoacetate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 4-methoxy-2-methylacetoacetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Reactions Involving this compound

- Aldol Condensation : The compound can undergo aldol-type condensations, leading to the formation of β-hydroxy esters. This reaction is crucial for synthesizing larger, more complex molecules.

- Michael Addition : It can act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for synthesizing various bioactive compounds.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound can be modified to enhance their antiviral properties. For instance, modifications have led to compounds that exhibit significant activity against viral infections by inhibiting viral replication pathways.

Case Study: Anticancer Compounds

The compound has been investigated as an intermediate in the synthesis of anticancer agents. Its ability to form complex structures enables the development of drugs targeting specific cancer cell pathways.

Agricultural Chemistry

In agrochemicals, this compound is being explored for its potential as a growth regulator and pest control agent.

Application in Pesticides

Research indicates that derivatives of this compound can be developed into effective pesticides that target specific pests while minimizing environmental impact. This targeted approach enhances efficacy and safety compared to traditional pesticides.

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes. This inhibition can provide insights into disease mechanisms and aid in developing therapeutic strategies.

Material Science

This compound's properties are being evaluated for potential applications in material science.

Development of Advanced Materials

The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings that offer enhanced durability and functionality.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis; participates in aldol and Michael reactions | Synthesis of complex organic molecules |

| Pharmaceutical | Intermediate in drug synthesis; enhances antiviral and anticancer activities | Development of new antiviral drugs |

| Agricultural Chemistry | Potential growth regulator and pest control agent | Targeted pesticide development |

| Biochemical Research | Studies enzyme interactions; aids understanding of metabolic pathways | Enzyme inhibition studies |

| Material Science | Evaluated for advanced materials; suitable for durable polymers and coatings | Development of protective coatings |

Eigenschaften

Molekularformel |

C7H12O4 |

|---|---|

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

methyl 4-methoxy-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3 |

InChI-Schlüssel |

OQJGCIUEWBVLGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)COC)C(=O)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.